molecular formula C25H23ClN4O2S B2617998 N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1112411-74-1

N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B2617998
CAS No.: 1112411-74-1
M. Wt: 479
InChI Key: XWMKZMPUNCSYFM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a unique structure that includes a thienopyrimidine core, a piperidine ring, and a chlorobenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic aromatic substitution reaction, typically using 4-chlorobenzyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmaceuticals: The compound is explored for its pharmacological properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new drugs and materials.

    Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide: shares similarities with other thienopyrimidine derivatives and piperidine-containing compounds.

    Thienopyrimidine Derivatives: These compounds often exhibit similar biological activities and are studied for their potential therapeutic applications.

    Piperidine-Containing Compounds: Piperidine rings are common in many pharmaceuticals, contributing to the compound’s overall biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c26-19-8-6-17(7-9-19)16-27-23(31)18-10-13-29(14-11-18)25-28-21-12-15-33-22(21)24(32)30(25)20-4-2-1-3-5-20/h1-9,12,15,18H,10-11,13-14,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMKZMPUNCSYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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